molecular formula C14H15NO2 B6343295 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester CAS No. 1033692-99-7

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester

Cat. No. B6343295
CAS RN: 1033692-99-7
M. Wt: 229.27 g/mol
InChI Key: FGROZLLHXKXHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Advantages and Limitations for Lab Experiments

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is easily purified. In addition, the reaction conditions for the synthesis of this compound are mild, and the overall yield of the reaction is typically high. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound, and it can decompose if not stored properly. In addition, this compound can be toxic if ingested, and it should be handled with caution.

Future Directions

The potential future directions for 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester research are numerous. Further studies are needed to fully understand the mechanism of action of this compound, and to determine its potential therapeutic applications. In addition, further research is needed to identify other potential applications of this compound, such as in the synthesis of natural products and other complex molecules. Finally, further studies are needed to investigate the possible toxicity of this compound, and to develop methods to reduce its toxicity.

Synthesis Methods

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is synthesized by a two-step process. The first step involves the condensation of 1-methyl-1H-indole-3-carboxylic acid (MCIA) with but-3-enyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide, to form this compound. The second step is the hydrolysis of the ester to form MCIA and but-3-enol. The overall yield of the reaction is typically high, with yields of up to 95% reported.

Scientific Research Applications

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has a wide range of scientific research applications. It is used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In addition, this compound is an important building block for the synthesis of natural products and other complex molecules. In the field of biochemistry, this compound is used as a substrate for the study of enzymes involved in the metabolism of indole derivatives. This compound has also been used to study the pharmacological effects of indole derivatives, and to investigate the role of indole derivatives in various physiological processes.

properties

IUPAC Name

but-3-enyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGROZLLHXKXHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.